

SU11274: An In-Depth Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: SU11274

Cat. No.: B1681149

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Abstract

SU11274 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key driver in oncogenesis and metastatic progression. This document provides a comprehensive technical overview of the mechanism of action of **SU11274**, intended for researchers, scientists, and professionals in the field of drug development. It details the molecular interactions, effects on downstream signaling cascades, and the resultant cellular consequences. This guide includes aggregated quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a thorough understanding of **SU11274** as a therapeutic agent and research tool.

Core Mechanism of Action: Selective c-Met Inhibition

SU11274 functions as an ATP-competitive inhibitor of the c-Met (hepatocyte growth factor receptor) tyrosine kinase.^{[1][2]} By binding to the ATP-binding pocket of the c-Met kinase domain, **SU11274** prevents the phosphorylation and subsequent activation of the receptor, even in the presence of its ligand, hepatocyte growth factor (HGF).^[1] This targeted inhibition blocks the initiation of a cascade of downstream signaling events crucial for cancer cell proliferation, survival, and motility.

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of **SU11274** have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of **SU11274** against c-Met

Assay Type	Target	IC50
Cell-free Assay	c-Met	10 nM[3][4]
Cell-free Assay	c-Met	20 nM[2][5]

Table 2: Kinase Selectivity Profile of **SU11274**

Kinase	IC50	Selectivity vs. c-Met (based on 10 nM IC50)
Flk	>50-fold higher than c-Met	>50x[3]
FGFR-1	9.7 µM	>500x[3][5]
c-src	>500-fold higher than c-Met	>500x[3]
PDGFbR	No effect	Not applicable[3]
EGFR	No effect	Not applicable[3]
Tie2	No effect	Not applicable[3]
KDR	1.3 µM	~130x[5]

Table 3: Cellular Activity of **SU11274** in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50
A549	Non-small cell lung cancer (NSCLC)	HGF-induced cell growth	0.01 μ M[3]
MDCK	Human kidney	Met-mediated scattering	0.152 μ M[3]
BaF3 expressing TPR-Met	Mouse pre-B	Proliferation	0.53 μ M[3]
H69	Small cell lung cancer	HGF-induced cell growth	3.4 μ M[3][5]
H345	Small cell lung cancer	HGF-induced cell growth	6.5 μ M[3][5]
Various NSCLC cell lines	Non-small cell lung cancer	Cell viability	0.8-4.4 μ M[3][5]

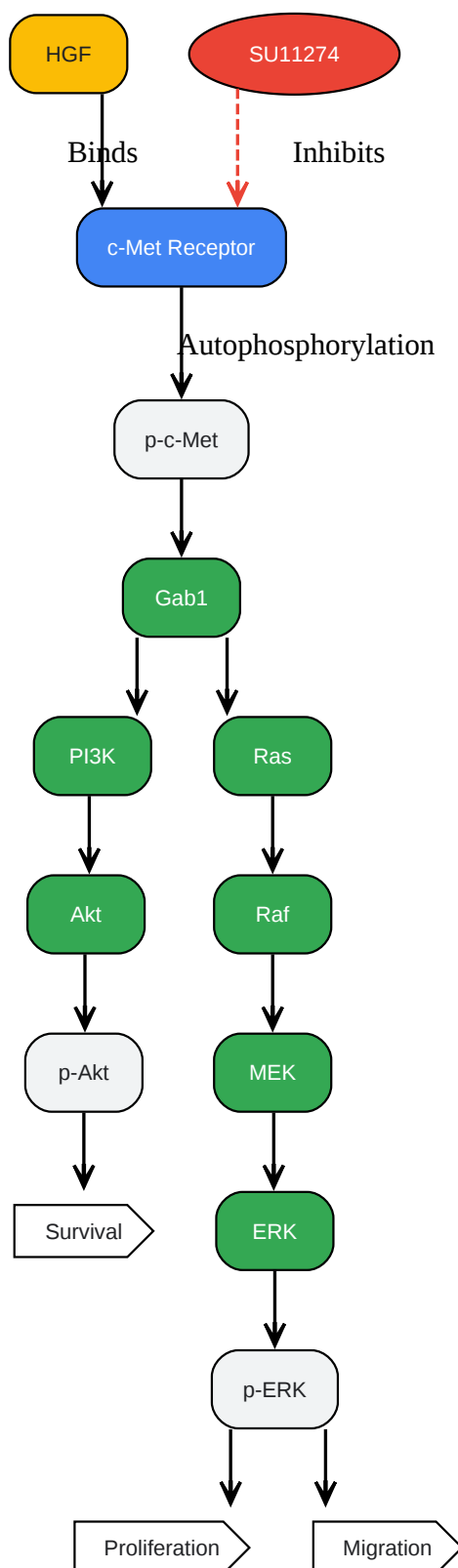
Impact on Downstream Signaling Pathways

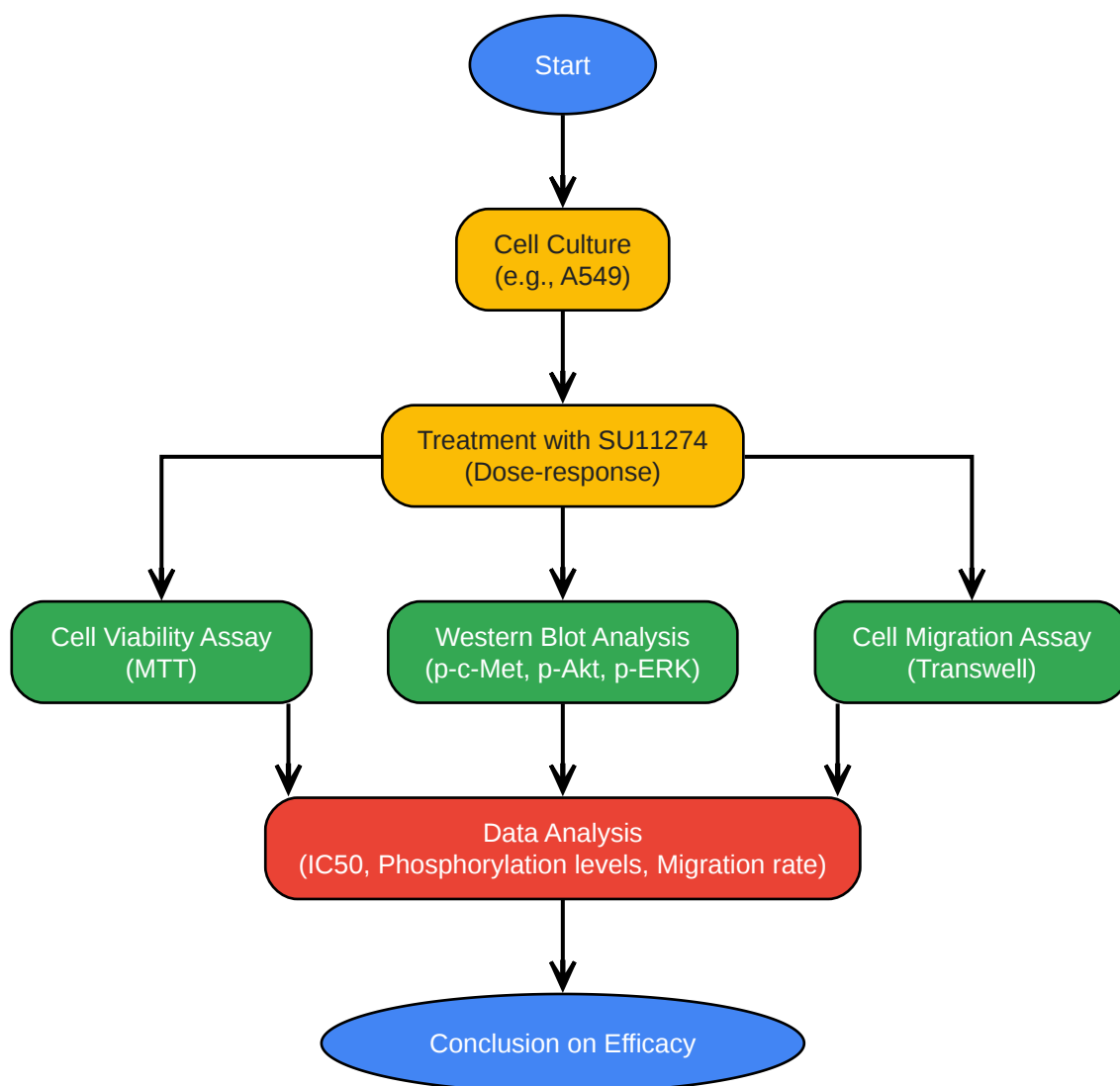
Inhibition of c-Met by **SU11274** leads to the abrogation of signaling through major downstream pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This disruption of signaling is central to its anti-cancer effects.

Upon activation, c-Met phosphorylates downstream signaling molecules, including Gab1, which serves as a docking site for multiple effector proteins. This leads to the activation of:

- The PI3K/Akt Pathway: Responsible for cell survival, proliferation, and growth. **SU11274** has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, FKHR, and GSK3 β . [3]
- The MAPK/ERK Pathway: Plays a crucial role in cell proliferation, differentiation, and migration. **SU11274** treatment leads to a dose-dependent decrease in the phosphorylation of ERK1/2.

The following diagram illustrates the inhibitory effect of **SU11274** on the c-Met signaling cascade.





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